Cas no 89013-67-2 (Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester)
![Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester structure](https://de.kuujia.com/scimg/cas/89013-67-2x500.png)
89013-67-2 structure
Produktname:Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester
Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester
- Benzoic acid, 3,4,5-trihydroxy-, 4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester (9CI)
- DTXSID001100287
- Epigallocatechin 3,4',-di-O-gallate
- 89013-67-2
- (-)-Epigallocatechin 3,4'-di-gallate
- Epigallocatechin 3,4'-di-O-gallate
- (-)-Epigallocatechin 3,4'-di-O-gallate
- 2-(3,5-dihydroxy-4-(3,4,5-trihydroxyphenylcarbonyloxy)phenyl)-5,7-dihydroxychroman-3-yl 3,4,5-trihydroxybenzoate
- CHEMBL159691
- Benzoic acid, 3,4,5-trihydroxy-, 4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester
- Epigallocatechin 3,4'-di-gallate
- LMPK12020127
- 3,4'-di-O-gallate
- 3,4'-Di-O-galloylepigallocatechin
- [4-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-2-yl]-2,6-dihydroxy-phenyl] 3,4,5-trihydroxybenzoate
-
- Inchi: 1S/C29H22O15/c30-13-7-15(31)14-9-23(43-28(40)11-3-16(32)24(38)17(33)4-11)26(42-22(14)8-13)10-1-20(36)27(21(37)2-10)44-29(41)12-5-18(34)25(39)19(35)6-12/h1-8,23,26,30-39H,9H2/t23-,26-/m1/s1
- InChI-Schlüssel: LPOACLRSLAMIRP-ZEQKJWHPSA-N
- Lächelt: C(OC1=C(O)C=C([C@H]2OC3=CC(O)=CC(O)=C3C[C@H]2OC(=O)C2=CC(O)=C(O)C(O)=C2)C=C1O)(=O)C1=CC(O)=C(O)C(O)=C1
Berechnete Eigenschaften
- Genaue Masse: 610.09586999g/mol
- Monoisotopenmasse: 610.09586999g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 7
- Komplexität: 977
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 264Ų
Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester Verwandte Literatur
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
89013-67-2 (Benzoic acid, 3,4,5-trihydroxy-,4-[(2R,3R)-3,4-dihydro-5,7-dihydroxy-3-[(3,4,5-trihydroxybenzoyl)oxy]-2H-1-benzopyran-2-yl]-2,6-dihydroxyphenyl ester) Verwandte Produkte
- 1355225-38-5(1-(5-Methyl-6-piperazin-1-yl-pyridin-3-yl)-propan-1-one)
- 2228907-87-5(2-Methyl-2-(3-methyl-4-nitrophenyl)oxirane)
- 2639412-95-4(3-4-bromo-2-(trifluoromethyl)phenyloxetan-3-amine hydrochloride)
- 2248220-34-8((1S)-1-(2,2,3,3-Tetrafluorocyclobutyl)ethanamine)
- 2228928-12-7(3-methyl-3-{pyrazolo1,5-apyridin-3-yl}butan-1-amine)
- 712347-85-8(3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid)
- 36847-83-3(N-(2-amino-4-bromophenyl)acetamide)
- 2167953-22-0((1,3-thiazol-5-yl)methyl chloroformate)
- 1638767-59-5((3-Amino-5-chloropyridin-2-yl)methanol)
- 688343-36-4(4-bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo7.3.1.0^{2,7}trideca-2,4,6-trien-11-one)
Empfohlene Lieferanten
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge